molecular formula C25H29NO5 B13436065 4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid

4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid

Cat. No.: B13436065
M. Wt: 423.5 g/mol
InChI Key: OGVVVHXXDFPPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

4-cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28)

InChI Key

OGVVVHXXDFPPNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OCCCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.